molecular formula C12H16N2O2S2 B12115177 3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione

3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione

Cat. No.: B12115177
M. Wt: 284.4 g/mol
InChI Key: RPTANTGNTSCLAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione is a complex organic compound that belongs to the class of thiolane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione typically involves the condensation of thiolane derivatives with phenylamine and thioxomethyl groups. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiolane derivatives.

Scientific Research Applications

3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes and receptors, modulating their activities and affecting various biochemical pathways. The presence of sulfur and nitrogen atoms in the thiolane ring enhances its reactivity and ability to form stable complexes with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(3-methoxyphenyl)methyl]amino}-1λ6-thiolane-1,1-dione
  • 3-[methyl(2-oxo-3-phenylpropyl)amino]-1λ6-thiolane-1,1-dione

Uniqueness

Compared to similar compounds, 3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione is unique due to its specific functional groups and structural configuration.

Properties

Molecular Formula

C12H16N2O2S2

Molecular Weight

284.4 g/mol

IUPAC Name

1-(3-methyl-1,1-dioxothiolan-3-yl)-3-phenylthiourea

InChI

InChI=1S/C12H16N2O2S2/c1-12(7-8-18(15,16)9-12)14-11(17)13-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H2,13,14,17)

InChI Key

RPTANTGNTSCLAJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS(=O)(=O)C1)NC(=S)NC2=CC=CC=C2

solubility

>42.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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